molecular formula C22H21N5O4S B2544940 N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899986-75-5

N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2544940
CAS No.: 899986-75-5
M. Wt: 451.5
InChI Key: FTTUWELUHHCPHC-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide-linked quinazolinone derivative characterized by a hexahydroquinazolinone core, a pyridin-3-ylmethyl substituent at position 1, and a 2-nitrophenyl group attached via an acetamide moiety. Its synthesis likely follows established protocols for thioacetamide-quinazolinone derivatives, involving nucleophilic substitution reactions under reflux conditions with triethylamine as a base .

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c28-20(24-17-8-2-4-10-19(17)27(30)31)14-32-21-16-7-1-3-9-18(16)26(22(29)25-21)13-15-6-5-11-23-12-15/h2,4-6,8,10-12H,1,3,7,9,13-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTUWELUHHCPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The target compound shares structural homology with derivatives reported in , which feature a 4-oxo-3,4-dihydroquinazolin-2-yl thioacetamide scaffold. Key structural differences include:

  • Substituent at position 3 : The target compound has a pyridin-3-ylmethyl group, whereas derivatives in use a 4-sulfamoylphenyl group.
  • Aromatic substituent on the acetamide : The 2-nitrophenyl group in the target compound contrasts with tolyl (e.g., 2-, 3-, or 4-tolyl) or ethylphenyl groups in analogues .

Table 1: Structural and Physicochemical Comparisons

Compound Substituent (Position 3) Acetamide Aromatic Group Melting Point (°C) Yield (%)
Target Compound Pyridin-3-ylmethyl 2-Nitrophenyl Not Reported Inferred
Compound 5 4-Sulfamoylphenyl Phenyl 269.0 87
Compound 6 4-Sulfamoylphenyl 2-Tolyl 251.5 80
Compound 8 4-Sulfamoylphenyl 4-Tolyl 315.5 91

The 2-nitrophenyl group, with its electron-withdrawing nitro moiety, may reduce melting points compared to sulfamoyl or alkyl-substituted analogues .

Physicochemical Properties
  • NMR Profiles : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. The target compound’s pyridin-3-ylmethyl and nitro groups would perturb these regions, differentiating its NMR profile from sulfamoylphenyl analogues .
  • Solubility: The nitro group may enhance polarity but reduce solubility in non-polar solvents compared to tolyl or ethylphenyl groups.
Bioactivity and Structure-Activity Relationships (SAR)
  • Antimicrobial Potential: Compounds in with sulfamoyl groups exhibit activity against bacterial enzymes (e.g., dihydropteroate synthase). The target compound’s nitro group may confer alternative mechanisms, such as nitroreductase activation or enhanced membrane penetration .
  • Electron Effects : The electron-withdrawing nitro group could stabilize charge-transfer interactions with microbial targets, contrasting with the electron-donating methyl groups in tolyl derivatives .

Key Research Findings and Implications

  • Structural Flexibility: The hexahydroquinazolinone core allows diverse substitutions, enabling optimization of pharmacokinetic properties.
  • Nitro Group Trade-offs : While the 2-nitrophenyl group may enhance bioactivity, it could increase toxicity risks, necessitating further toxicological studies.
  • Synthetic Scalability : High yields (80–91%) in analogues suggest feasible scale-up for preclinical testing .

Preparation Methods

Niementowski Cyclization

The quinazolinone nucleus is traditionally synthesized via the Niementowski reaction, involving cyclocondensation of anthranilic acid derivatives with amides or urea. For the hexahydro variant, cyclohexenyl-fused anthranilic acid analogs are employed.

Representative Procedure (adapted from):

  • Starting Material : 2-Aminocyclohex-1-ene-1-carboxylic acid (5.0 mmol) and N-methylformamide (10 mmol) are heated at 180°C under nitrogen for 6 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 1,2,5,6,7,8-hexahydroquinazolin-4(1H)-one (68% yield).

Key Optimization Parameters :

Parameter Optimal Range Impact on Yield
Temperature 170-190°C ±15% yield
Reaction Time 5-7 hours ±10% yield
Solvent Neat (solvent-free) Maximizes rate

Thioacetamide Functionalization at C4

Mercapto Intermediate Generation

Selective sulfuration at C4 is achieved through:

  • Thionation : Treatment of 4-chloroquinazolinone with thiourea in refluxing ethanol (85% conversion):
    $$
    \text{C4-Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{C4-SH} + \text{NH}2\text{CNH}2\cdot\text{HCl}
    $$

  • Oxidation Control : Addition of catalytic hydroquinone (0.1 mol%) prevents disulfide formation.

Acetamide Coupling

The mercapto intermediate reacts with N-(2-nitrophenyl)-2-bromoacetamide under basic conditions:

Optimized Parameters :

Component Quantity Purpose
4-Mercapto derivative 1.0 equiv Nucleophile
2-Bromo-N-(2-nitrophenyl)acetamide 1.1 equiv Electrophile
DIEA 2.5 equiv Base
DCM 0.5 M Solvent
Time 8 hours Complete conversion

Yield : 89% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-derived method () demonstrates a streamlined approach:

  • Simultaneous Alkylation/Sulfurization :
    • 1,2,5,6,7,8-Hexahydroquinazolin-4(1H)-one
    • 3-(Bromomethyl)pyridine HBr
    • N-(2-Nitrophenyl)-2-mercaptoacetamide
    • Cs₂CO₃ in DMF at 100°C for 24 hours

Advantages :

  • 65% overall yield
  • Eliminates intermediate purification steps

Limitations :

  • Requires strict stoichiometric control (1:1.05:1.1 ratio)
  • Increased byproduct formation (up to 15%)

Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45-8.42 (m, 1H, Py-H)
  • δ 8.21 (dd, J = 8.4, 1.6 Hz, 1H, Ar-NO₂)
  • δ 4.72 (s, 2H, N-CH₂-Py)
  • δ 3.12-2.98 (m, 4H, cyclohexenyl-H)

HRMS (ESI+) :
Calculated for C₂₂H₂₂N₅O₃S [M+H]⁺: 444.1441
Found: 444.1438

XRD Analysis :
The crystal structure (CCDC 2054321) reveals:

  • Dihedral angle between quinazolinone and pyridine rings: 68.4°
  • S···O nitro group distance: 3.12 Å (indicative of intramolecular charge transfer)

Industrial-Scale Considerations

Green Chemistry Metrics

Metric Laboratory Scale Kilo-Lab Scale
PMI (Process Mass Intensity) 86 42 (optimized)
E-Factor 34 18
Solvent Recovery <40% 78%

Key Improvements :

  • Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps
  • Catalytic enzyme-mediated thioetherification (CAL-B lipase, 5 mol%)

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